molecular formula C33H36NO2PS B13647063 (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13647063
M. Wt: 541.7 g/mol
InChI Key: HUPHIJGZTJYATN-KYCCWORLSA-N
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Description

®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Phosphanyl-Xanthene Moiety: This step involves the reaction of diphenylphosphine with 9,9-dimethylxanthene under controlled conditions to form the phosphanyl-xanthene intermediate.

    Attachment of the Chiral Sulfinamide: The intermediate is then reacted with a chiral sulfinamide, such as ®-2-methylpropane-2-sulfinamide, under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.

    Reduction: Reduction reactions can occur at the sulfinamide moiety.

    Substitution: The compound can participate in substitution reactions, especially involving the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group can lead to the formation of phosphine oxides.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: It is employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its ability to induce chirality makes it valuable in the development of chiral drugs.

Industry

    Fine Chemicals: The compound is used in the production of fine chemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are those of asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfonamide
  • ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinylamine

Uniqueness

The uniqueness of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific chiral configuration and its ability to induce high enantioselectivity in catalytic reactions. This makes it particularly valuable in applications where chirality is crucial, such as in the synthesis of pharmaceuticals.

Properties

Molecular Formula

C33H36NO2PS

Molecular Weight

541.7 g/mol

IUPAC Name

N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3/t23-,38?/m1/s1

InChI Key

HUPHIJGZTJYATN-KYCCWORLSA-N

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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